3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological activities . They have been found to interact with a variety of targets, including enzymes like pancreatic lipase , and have shown potential in treating various conditions such as HIV, cancer, microbial infections, and inflammation .
Mode of Action
For instance, some coumarin derivatives inhibit pancreatic lipase, an enzyme crucial for fat digestion . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats.
Biochemical Pathways
For example, some coumarin derivatives have been found to inhibit the activity of enzymes involved in lipid metabolism, thereby affecting the associated biochemical pathways .
Result of Action
Based on the known effects of similar coumarin derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including hiv, cancer, microbial infections, and inflammation .
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some coumarin derivatives have been found to have cytotoxic effects against various types of cells
Molecular Mechanism
Some coumarin derivatives have been found to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 3-hydroxycoumarin with methoxyphenyl acetic acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the coumarin reacts with the carboxyl group of the methoxyphenyl acetic acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalysts, can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted coumarin derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Employed in the synthesis of dyes, perfumes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of a methoxy group.
3-Phenyl-2-oxo-2H-chromene-3-carboxylate: Has a phenyl group instead of a methoxyphenyl group.
Uniqueness
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-methoxyphenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDNXQQRWEJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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